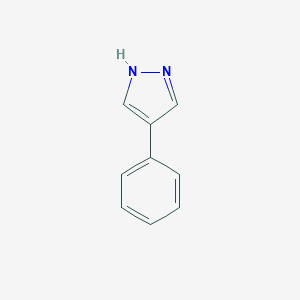

4-Phenyl-1H-pyrazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGKNEKFDGOXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144491 | |

| Record name | 4-Phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-68-5 | |

| Record name | 4-Phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 1h Pyrazole and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for pyrazole (B372694) synthesis have been well-established for over a century and remain widely used due to their reliability and the accessibility of starting materials. rsc.orgjk-sci.com These routes typically involve the construction of the pyrazole ring through cyclization reactions or the functionalization of a pre-existing pyrazole core.

The formation of the pyrazole ring is most commonly achieved through the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. nih.gov This approach allows for the direct construction of the five-membered ring system.

The reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, such as chalcones, is a fundamental method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. nih.govuclm.es The initial step involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. uclm.es For instance, the cyclocondensation of an α,β-ethylenic ketone with a hydrazine derivative first produces a pyrazoline, which upon oxidation, yields the corresponding pyrazole. nih.gov

The reaction between α,β-unsaturated ketones and hydrazine derivatives can lead to the formation of regioisomers. researchgate.net The specific isomer obtained is often influenced by the reaction conditions and the nature of the substituents on both reactants.

Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Product | Reference |

| Acrolein | Hydrazine | Pyrazole | youtube.com |

| β-Arylchalcones | Hydrazine Hydrate | 3,5-Diaryl-1H-pyrazoles | nih.gov |

| α,β-Ethylenic Ketones | Hydrazine Derivatives | Pyrazoles (via pyrazolines) | nih.govresearchgate.net |

This table provides illustrative examples of reactants used in the synthesis of pyrazoles.

The Knorr pyrazole synthesis, first reported in 1883, is a classic and highly versatile method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. rsc.orgjk-sci.com The reaction typically proceeds by initial formation of a hydrazone at one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. rsc.org

When unsymmetrical 1,3-diketones are used, a mixture of two regioisomeric pyrazoles can be formed. rsc.org The regioselectivity of the reaction is influenced by factors such as pH, solvent, and the steric and electronic properties of the substituents on the diketone. rsc.org For example, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) can yield 1,3,5-substituted pyrazoles. nih.gov A one-pot synthesis method has been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, and then reacted with hydrazine to produce pyrazoles in a rapid and general manner. organic-chemistry.org This approach tolerates a variety of functional groups and avoids the need for isolating the intermediate diketone. organic-chemistry.org

Table 2: Knorr Pyrazole Synthesis Examples

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Ethyl Acetoacetate | Phenylhydrazine | 1,3,5-Substituted Pyrazoles | nih.gov |

| Diaryl 1,3-diketones | Hydrazine Hydrate | Diaryl Pyrazole Derivatives | researchgate.net |

| In situ generated 1,3-Diketones | Hydrazine | Polysubstituted Pyrazoles | organic-chemistry.org |

This table showcases examples of reactant pairings in the Knorr pyrazole synthesis.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. chemmethod.commdpi.com This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position, providing a versatile handle for further synthetic transformations. researchgate.netresearchgate.net

The Vilsmeier-Haack reaction is widely employed for the synthesis of 4-formylpyrazole derivatives. researchgate.netresearchgate.net The reaction involves treating a substituted pyrazole or a suitable precursor, such as a hydrazone, with the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.comigmpublication.org The reaction of hydrazones with the Vilsmeier reagent can lead to simultaneous cyclization and formylation to produce 4-formylpyrazoles. chemmethod.comresearchgate.net

For example, substituted acetophenone (B1666503) hydrazones undergo cyclization and formylation upon treatment with the Vilsmeier reagent to yield the corresponding 4-formylpyrazoles. igmpublication.org This method has been used to synthesize a variety of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov Two synthetic routes have been reported for the generation of 3- and 5-formyl-4-phenyl-1H-pyrazoles, which are valuable precursors for asymmetric imine ligands. rsc.org

Table 3: Synthesis of 4-Formylpyrazoles via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Product | Reference |

| Hydrazones | POCl₃ / DMF | 4-Formylpyrazoles | chemmethod.comresearchgate.net |

| Substituted Acetophenone Hydrazones | POCl₃ / DMF | 4-Formylpyrazoles | igmpublication.org |

| N-(tetrahydropyran-2-yl)-4-phenylpyrazole | Lithiation, then formylation | 4-Phenyl-5-pyrazole carbaldehyde | rsc.org |

This table highlights different substrates and the resulting formylated pyrazole products.

Vilsmeier-Haack Reaction in 4-Position Functionalization

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of pyrazole derivatives. researchgate.net These "green" approaches aim to minimize waste, avoid hazardous reagents and solvents, and improve energy efficiency. researchgate.netsciensage.info

Key strategies in green pyrazole synthesis include the use of water as a solvent, microwave irradiation to accelerate reactions, and the application of recyclable catalysts such as nano-catalysts. sciensage.infothieme-connect.compharmacognosyjournal.net Multicomponent reactions (MCRs) are also considered a green approach as they allow for the synthesis of complex molecules in a single step, which increases atom economy and reduces the number of purification steps. beilstein-journals.org For instance, nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles via the condensation of phenylhydrazine with ethyl acetoacetate, offering excellent yields and short reaction times. nih.govresearchgate.net

The development of these advanced and green synthetic methods not only makes the production of pyrazoles more sustainable but also opens up new avenues for the creation of novel derivatives with unique properties. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Pyrazole Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of pyrazole derivatives has proven to be highly effective. acs.orgrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. libretexts.org The advantages of MAOS make it an attractive and sustainable option for the synthesis of 4-phenyl-1H-pyrazole and its analogues. acs.orglibretexts.org

The synthesis of pyrazoles often involves the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. acs.org Under microwave irradiation, these reactions can be completed in a matter of minutes, as opposed to the hours often required with traditional heating. libretexts.org For instance, a solvent-free, microwave-assisted approach has been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles, efficiently generating adducts with competitive yields in a fraction of the time. rsc.org This rapid and efficient generation of pyrazole derivatives underscores the utility of MAOS in modern organic synthesis. rsc.org

The efficiency of Microwave-Assisted Organic Synthesis (MAOS) in the preparation of pyrazole derivatives can be significantly enhanced through the careful optimization of reaction parameters such as temperature, reaction time, and microwave power. libretexts.org A comparative study on the synthesis of phenyl-1H-pyrazoles and their corresponding 4-carboxylic acid derivatives highlighted the substantial improvements offered by MAOS over conventional heating methods. libretexts.org

In the synthesis of phenyl-1H-pyrazoles, MAOS conditions of 60°C for 5 minutes at a power of 50 W resulted in yields ranging from 91% to 98%. libretexts.org This is a marked improvement over conventional heating, which required 2 hours at 75°C to achieve lower yields of 72% to 90%. libretexts.org Similarly, the subsequent oxidation of phenyl-1H-pyrazole-4-carbaldehydes to their corresponding carboxylic acids was also more efficient under microwave irradiation. The MAOS method provided yields of 62% to 92% at 80°C for 2 minutes with 150 W of power, whereas conventional heating at 80°C for 1 hour only afforded yields between 48% and 85%. libretexts.org

These findings clearly demonstrate that MAOS not only accelerates the synthesis of pyrazole derivatives but also leads to higher yields, making it a superior method for their preparation. libretexts.org

Table 1: Comparison of MAOS and Conventional Heating for the Synthesis of Phenyl-1H-pyrazoles (3a-m)

| Method | Temperature | Time | Power | Yield (%) |

|---|---|---|---|---|

| MAOS | 60°C | 5 min | 50 W | 91-98 |

| Conventional | 75°C | 2 h | N/A | 72-90 |

Table 2: Comparison of MAOS and Conventional Heating for the Oxidation to Phenyl-1H-pyrazole-4-carboxylic Acids (5a-m)

| Method | Temperature | Time | Power | Yield (%) |

|---|---|---|---|---|

| MAOS | 80°C | 2 min | 150 W | 62-92 |

| Conventional | 80°C | 1 h | N/A | 48-85 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to construct carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable for the synthesis of complex molecules, including pharmaceuticals and functional materials. acs.orgresearchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, these reactions allow for the direct introduction of the phenyl group onto the pyrazole core.

A variety of palladium-catalyzed cross-coupling reactions exist, each utilizing a different organometallic reagent. organic-chemistry.org Notable examples include the Suzuki-Miyaura (organoboron), Negishi (organozinc), and Stille (organotin) couplings. acs.orgorganic-chemistry.org These methods are valued for their broad functional group tolerance and generally mild reaction conditions. acs.org

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. wikipedia.org It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org This reaction is particularly advantageous due to the stability, low toxicity, and commercial availability of many organoboron reagents. wikipedia.org

In the synthesis of this compound derivatives, the Suzuki-Miyaura coupling is an effective method for introducing the phenyl group at the C4 position of the pyrazole ring. For example, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with phenylboronic acid, using a palladium precatalyst, has been shown to produce the corresponding 4-phenyl dinitropyrazole. researchgate.net Another study demonstrated the synthesis of dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate through a Suzuki-Miyaura cross-coupling reaction of the corresponding 4-iodo-pyrazole with phenylboronic acid in water. organic-chemistry.org These examples highlight the utility of this reaction in constructing the this compound scaffold. rsc.org

The general mechanism of the Suzuki-Miyaura coupling begins with the oxidative addition of the palladium(0) catalyst to the organic halide (or triflate), forming a palladium(II) intermediate. wikipedia.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. wikipedia.org

Table 3: Examples of Suzuki-Miyaura Coupling for this compound Synthesis

| Pyrazole Substrate | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 4-bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | 4-phenyl-3,5-dinitro-1H-pyrazole | researchgate.net |

| dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Phenylboronic acid | Pd(PPh3)4/Na2CO3 | dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | organic-chemistry.org |

Pyrazole triflates (trifluoromethanesulfonates) are valuable substrates for palladium-catalyzed cross-coupling reactions, serving as effective alternatives to the more traditional pyrazole halides. nih.gov The triflate group is an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle. This approach allows for the late-stage functionalization of the pyrazole ring, which is a desirable feature in synthetic strategies. nih.gov

A general and efficient protocol for the Suzuki-Miyaura coupling of pyrazole triflates with arylboronic acids has been developed. nih.gov This method has been shown to be tolerant of a wide range of electronic and steric variations in both the boronic acid and the pyrazole triflate components. nih.gov The addition of ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can significantly improve the reaction yields, especially in cases where the catalyst might otherwise decompose. nih.gov For example, the Suzuki-Miyaura coupling of a pyrazole triflate with phenylboronic acid can furnish the corresponding 5-phenylpyrazole in high yield.

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an organic halide or triflate, is another important palladium-catalyzed reaction that can be applied to pyrazole triflates. This reaction typically employs a copper(I) co-catalyst and an amine base. The ability to use pyrazole triflates in these powerful C-C bond-forming reactions significantly expands the synthetic toolbox for creating diverse and complex this compound derivatives.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages over traditional multi-step syntheses, including operational simplicity, time and energy savings, and high atom economy. nih.gov MCRs are particularly well-suited for the construction of complex molecular architectures, such as those found in biologically active pyrazole derivatives. nih.gov

The synthesis of pyrazoles via MCRs often builds upon classic pyrazole syntheses, such as the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. In an MCR setting, the 1,3-dicarbonyl compound can be generated in situ, immediately followed by the cyclization step. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, catalyzed by Yb(PFO)₃, can produce highly substituted pyrazoles.

Four- and even five-component reactions have been developed to construct intricate pyrazole-containing systems. nih.gov For instance, pyrano[2,3-c]pyrazoles have been synthesized in good yields through a five-component reaction involving an aldehyde, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate, and 5-methyl-1,3,4-thiadiazole-2-thiol. nih.gov These examples demonstrate the power of MCRs to rapidly generate molecular diversity and complexity from simple and readily available starting materials, providing a versatile platform for the synthesis of novel this compound derivatives.

Regioselective Synthesis Strategies

The regioselective synthesis of substituted pyrazoles is of paramount importance, as the biological activity of these compounds is often highly dependent on the substitution pattern of the pyrazole ring. Regioselectivity in pyrazole synthesis is typically controlled by the nature of the starting materials and the reaction conditions.

The most classic and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. However, by carefully choosing the reaction conditions, such as the solvent and the presence of an acid or base catalyst, the reaction can often be directed to favor one regioisomer over the other. For example, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in an acidic medium can lead to the corresponding pyrazoles with good yields and regioselectivity.

Another powerful strategy for the regioselective synthesis of pyrazoles is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or a nitrilimine, and an alkyne or alkene. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. For instance, the 1,3-dipolar cycloaddition of ethyl diazoacetate with α,β-unsaturated carbonyl compounds can produce pyrazole-5-carboxylates with excellent regioselectivity. Furthermore, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been reported to yield highly substituted pyrazoles regioselectively. These methods provide reliable access to specific pyrazole regioisomers, which is crucial for the targeted synthesis of this compound derivatives with desired properties.

Control of Substitution Patterns on the Pyrazole Ring

The precise placement of substituents on the pyrazole ring is a critical aspect of synthetic organic chemistry, as the substitution pattern profoundly influences the chemical and biological properties of the resulting compounds. nih.govresearchgate.net The inherent asymmetry of monosubstituted hydrazines reacting with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric products. Consequently, a variety of synthetic strategies have been developed to control the regioselectivity of pyrazole formation and subsequent functionalization.

The condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a foundational method for pyrazole synthesis, where regioselectivity is governed by the electronic and steric nature of the substituents on the dicarbonyl precursor. mdpi.com For instance, when an aryl group and an alkyl group are present, the reaction typically yields the regioisomer with the aryl group at the 5-position as the major product. mdpi.com The reaction conditions, such as the solvent, can also play a crucial role. The use of aprotic dipolar solvents in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones has been shown to provide better results compared to polar protic solvents like ethanol. nih.gov

1,3-Dipolar cycloaddition reactions offer a powerful and versatile route to control pyrazole substitution. The reaction of diazo compounds, often generated in situ from N-tosylhydrazones, with alkynes is a common strategy. thieme.de For example, the cycloaddition of diazo compounds with unactivated bromovinyl acetals provides an efficient pathway to 3,5-disubstituted pyrazoles. thieme.de Similarly, the reaction between sydnones and alkynes can be highly regioselective. nih.govresearchgate.net The use of alkynylsilanes in cycloadditions with functionalized sydnones allows for the synthesis of pyrazoles with substitution patterns that are not easily accessible through other methods. researchgate.net Furthermore, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles under mild conditions. nih.gov

Post-synthetic functionalization of a pre-formed pyrazole ring is another key strategy for achieving specific substitution patterns. rsc.org Lithiation followed by quenching with an electrophile allows for the introduction of substituents at specific positions. For example, N-(tetrahydropyran-2-yl)-4-phenylpyrazole can be functionalized with formyl or hydroxymethyl groups via lithiation methods. rsc.org Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed to introduce aryl or other groups onto the pyrazole core. rsc.org This has been demonstrated in the synthesis of dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate from its 4-iodo precursor. rsc.org

The Vilsmeier-Haack reaction provides a classic method for the formylation of the pyrazole ring, typically at the 4-position. mdpi.com This reaction involves the use of phosphorus oxychloride and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. mdpi.com An alternative, often milder, method for formylation is the Duff reaction, which has been successfully applied to 1-phenyl-1H-pyrazole systems containing both electron-donating and electron-withdrawing substituents on the phenyl ring, yielding formylated derivatives in good yields. researchgate.net

Researchers have also developed one-pot procedures to generate highly substituted pyrazoles with defined regiochemistry. nih.gov A one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine can produce highly functionalized phenylaminopyrazoles. nih.gov The choice between a one-pot or a stepwise protocol can significantly affect the chemo- and regio-selectivity of the outcome. nih.gov

Below is a table summarizing various regioselective synthetic methods for substituted pyrazoles.

| Method | Reactants | Key Reagents/Conditions | Resulting Substitution Pattern | Reference |

|---|---|---|---|---|

| Cyclocondensation | Unsymmetrical 1,3-diketones and substituted hydrazines | Aprotic dipolar solvents | Regioselective formation of 1,3,5-substituted pyrazoles | nih.gov |

| 1,3-Dipolar Cycloaddition | N-tosylhydrazones and unactivated bromovinyl acetals | In situ generation of diazo compounds | 3,5-disubstituted pyrazoles | thieme.de |

| 1,3-Dipolar Cycloaddition | 2-Alkynyl-1,3-dithianes and sydnones | Base-mediated | Polysubstituted pyrazoles with excellent regioselectivity | nih.gov |

| Post-Synthetic Functionalization | N-(tetrahydropyran-2-yl)-4-phenylpyrazole | Lithiation followed by electrophile | Introduction of formyl or hydroxymethyl groups | rsc.org |

| Suzuki-Miyaura Cross-Coupling | Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate and phenylboronic acid | Palladium catalyst, in water | 4-phenyl substituted pyrazole | rsc.org |

| Vilsmeier-Haack Reaction | Hydrazone | POCl₃/DMF | 4-formyl pyrazole derivatives | mdpi.com |

| Duff Reaction | 1-phenyl-1H-pyrazole derivatives | Hexamethylenetetramine (HMTA) in acid | Formylation, typically at the 4-position | researchgate.net |

| One-Pot Synthesis | Active methylene reagents, phenylisothiocyanate, and substituted hydrazines | NaH, MeI, heat | Tetra-substituted phenylaminopyrazoles | nih.gov |

Chemical Reactivity and Derivatization of 4 Phenyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

Pyrazole, as an electron-rich aromatic heterocycle, readily undergoes electrophilic substitution reactions. The substitution pattern is primarily directed by the electronic density at different ring positions.

Preferential Substitution at Position 4

Electrophilic substitution on the pyrazole nucleus typically occurs preferentially at the C4 position. mdpi.comnih.govpharmdbm.com This regioselectivity is attributed to the electronic distribution within the pyrazole ring, where the C4 position is the most electron-rich carbon atom, making it the most susceptible to attack by electrophiles. mdpi.comnih.govencyclopedia.pub This is consistent with theoretical calculations of localization energies for electrophilic substitution in pyrazole. cdnsciencepub.com

Examples of electrophilic substitution reactions include halogenation (chlorination and bromination), nitration, and sulfonation, all of which have been shown to occur at the C4 position of the pyrazole ring. pharmdbm.com For instance, nitration of 1-phenylpyrazole (B75819) with "acetyl nitrate" (nitric acid – acetic anhydride) occurs selectively at the 4-position of the pyrazole ring. cdnsciencepub.com Similarly, bromination of 1-phenylpyrazole in chloroform (B151607) solution also shows selectivity for the C4 position. cdnsciencepub.com

However, the substitution pattern can be influenced by reaction conditions, particularly in strongly acidic media where the pyrazole ring can be protonated, deactivating it towards electrophilic attack. cdnsciencepub.com In such cases, substitution on the phenyl ring might be observed. For example, nitration of 1-phenylpyrazole with mixed acids at 12°C yields 1-p-nitrophenylpyrazole, indicating substitution on the phenyl ring. cdnsciencepub.com

Nucleophilic Attacks and Reactions at Positions 3 and 5

While electrophilic substitution favors the C4 position, nucleophilic attacks are generally favored at the C3 and C5 positions of the pyrazole ring. mdpi.comnih.govencyclopedia.pubresearchgate.net This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which reduces the electron density at these carbon centers, making them more receptive to attack by nucleophiles. researchgate.net

The N-unsubstituted pyrazoles exhibit amphoteric properties, with the pyrrole-like nitrogen (N1) capable of donating a proton and the pyridine-like nitrogen (N2) capable of accepting a proton. researchgate.net Deprotonation of the N1-H can lead to the formation of a nucleophilic pyrazole anion, increasing its reactivity towards electrophiles. orientjchem.orgnih.gov Conversely, protonation of the N2 can influence the reactivity towards nucleophilic attack at C3 and C5.

Studies on 3(5)-substituted pyrazoles indicate that electron-donating groups at C3 can increase the basicity of the pyrazole ring. nih.gov The regioselectivity of nucleophilic attack at C3 and C5 can be influenced by steric constraints imposed by substituents already present on the ring. nih.gov

Reactions Involving Side Chains and Substituents

The reactivity of 4-phenyl-1H-pyrazole can also involve reactions occurring on the phenyl ring or on functional groups attached to the pyrazole or phenyl moieties.

Oxidation and Reduction of Functional Groups

While the pyrazole ring itself is generally resistant to oxidation and reduction due to its aromatic stability, functional groups present as side chains or substituents can undergo these transformations. ijnrd.orgglobalresearchonline.net For instance, alkylated pyrazoles can be oxidized to the corresponding pyrazole carboxylic acids using oxidizing agents like alkaline KMnO4. pharmdbm.com

Reduction of the pyrazole ring can be achieved through catalytic hydrogenation, leading to the formation of pyrazoline and subsequently pyrazolidine (B1218672) derivatives, which are stronger bases than pyrazole. pharmdbm.comijnrd.orgglobalresearchonline.net

Functional groups attached to the this compound core can also be selectively oxidized or reduced. For example, a compound like 2-(4-phenyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can undergo oxidation of the carboxylic acid or reduction of other functional groups present. benchchem.com

Nitrile Derivative Formation

Nitrile derivatives of pyrazoles can be synthesized through various methods. One approach involves the conversion of an intermediate iminium salt, often generated from reactions like the Vilsmeier-Haack reaction, to a nitrile derivative by treatment with hydroxylamine. ajol.info This is a well-established reaction for the synthesis of pyrazole-4-carbaldehyde compounds, where hydrolysis of the iminium salt yields the aldehyde, which can then be further transformed. ajol.info

Another method for obtaining nitrile derivatives involves the dehydration of primary amide derivatives of pyrazole carboxylic acids. researchgate.netdergipark.org.tr This can be achieved using dehydrating agents such as a mixture of SOCl2 and DMF. researchgate.netdergipark.org.tr

Furthermore, 5-aminopyrazole-4-carbonitrile derivatives can be synthesized and subsequently coupled with aryl diazonium chlorides to form triazenpyrazole-4-carbonitriles. acs.org The presence of the cyano functional group in these derivatives is confirmed by spectroscopic analysis. acs.org

Reactivity of Carboxylic Acid Derivatives

Carboxylic acid derivatives of this compound, such as this compound-3-carboxylic acid derivatives, exhibit characteristic reactivity of carboxylic acids and their activated forms. The carboxylic acid functional group at a specific position on the pyrazole ring contributes to its acidity and reactivity, making it suitable for various chemical transformations, including esterification and amidation. cymitquimica.com

Pyrazole carboxylic acids can be converted into corresponding ester or amide derivatives through reactions of their acid chlorides with various alcohols or N-nucleophiles. researchgate.netresearchgate.netresearchgate.net For instance, reactions of pyrazole-3-carboxylic acid chlorides with alcohols using methods like the Schotten-Baumann method yield esters. dergipark.org.trresearchgate.net Reaction with amines or ureas leads to the formation of amides and carbo-urea derivatives. dergipark.org.tr

Pyrazole carboxylic acid derivatives can also undergo cyclization reactions with reagents like hydrazines to form fused heterocyclic systems, such as pyrazolopyridazinones. researchgate.netdergipark.org.tr The reactivity of these carboxylic acid derivatives towards Grignard reagents has also been explored, leading to the formation of various substituted pyrazole derivatives, including vinyl, monohydroxy, and diol compounds. niscpr.res.in

Ester and Amide Formation

The formation of ester and amide derivatives is a common strategy for functionalizing carboxylic acid-substituted pyrazoles. For instance, pyrazole carboxylic acids or their corresponding acid chlorides can react with alcohols or N-nucleophiles to yield ester or amide derivatives, respectively. uni.luamericanelements.com This general reactivity pathway suggests that appropriately substituted this compound carboxylic acids could potentially undergo similar reactions to form esters and amides. Studies on other diaryl pyrazoles have also explored the synthesis of amide derivatives. fishersci.ca The conversion of a 1H-pyrazole-3-carboxylic acid to ester or amide derivatives via its acid chloride has been reported. uni.luamericanelements.com

Reactions with Grignard Reagents

Ligand Design and Coordination Chemistry

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of exhibiting various coordination modes with metal ions. cenmed.comcoreyorganics.comuni.lu The nitrogen atoms within the pyrazole ring serve as potential donor sites for complex formation. coreyorganics.com The ability of pyrazoles to act as ligands has led to the design and synthesis of numerous metal complexes with diverse structures and properties. cenmed.comcoreyorganics.comuni.lu 4-Aryl-1H-pyrazoles, including the this compound unit, have been shown to self-assemble through hydrogen bonding and can function as ligands in supramolecular structures. uni.lu

Formation of Metal Complexes with this compound Ligands

Pyrazole-based ligands readily form coordination complexes with transition metal ions. coreyorganics.comuni.lunih.govontosight.aifishersci.ca The coordination behavior can vary depending on the structure of the pyrazole ligand and the metal center.

Pyrazole ligands can coordinate to metal centers in a monodentate fashion, typically through one of the nitrogen atoms. Studies have reported the synthesis of metal complexes utilizing monodentate pyrazole ligands. For instance, novel monodentate 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands were synthesized and used to prepare non-chelated Cu(II) and Ni(II) complexes with a 1:2 metal:ligand stoichiometry. nih.govontosight.aifishersci.ca The monodentate coordination mode of these ligands was confirmed through spectral studies. nih.govontosight.aifishersci.ca These findings demonstrate that pyrazole derivatives can act as monodentate ligands, forming complexes with defined metal-to-ligand ratios.

Pincer ligands are a class of tridentate ligands that coordinate to a metal center through three donor atoms, typically arranged in a meridional fashion. Pyrazole moieties have been incorporated into the design of pincer ligands. Examples include unsymmetrical phosphine (B1218219) pyrazole-containing pincer ligands, such as 1-[3-[(di-tert-butylphosphino)methyl]phenyl]-1H-pyrazole and 1-[3-[(di-tert-butylphosphino)methyl]phenyl]-5-methyl-1H-pyrazole, which have been used to synthesize palladium complexes. uni.lu Pincer-type ligands based on a pyrazole skeleton have also been utilized in the synthesis of manganese complexes. google.com Another example of a pyrazole-based tridentate chelating ligand is diethyl-1,10-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazole-3-carboxylate), which forms complexes with various metal ions. nih.gov The design of pincer-type ligands incorporating pyrazole units allows for the formation of stable metal complexes with specific geometries and reactivities.

Pyrazole ligands, particularly in their deprotonated form (pyrazolates), can bridge multiple metal centers, leading to the formation of polynuclear complexes, including heterometallic species. uni.lufishersci.ca Recent advances in the field have highlighted the use of pyrazolate bridging ligands in the construction of homo- and heterometallic polynuclear platinum and palladium complexes. fishersci.canih.gov The choice of substituents on the pyrazole ring can influence the stereostructures of these polynuclear complexes and the selective formation of heteropolynuclear compounds. fishersci.ca The synthesis of a heterometallic tetranuclear complex, FeII(NiIIL2)32·solvents, based on an imine ligand derived from a functionalized this compound moiety, provides a specific example of the role of this compound derivatives in the formation of heterometallic complexes. cenmed.com Pyrazole-containing copper complexes can form structures ranging from mononuclear to polynuclear complexes, with pyrazoles acting as bidentate bridging ligands or coordinating in a monodentate mode. uni.lu

Catalysis Applications of Pyrazole-Metal Complexes

Homogeneous Catalysis

Metal complexes incorporating pyrazole ligands have garnered increasing attention in homogeneous catalysis due to the ability to tune their electronic and steric properties through ligand modification. While pyrazole-metal complexes have not been as extensively utilized in catalysis as those with other nitrogen-donor ligands like imines and pyridines, their application in various organic transformations is a burgeoning area of research. researchgate.netresearchgate.net The weak donor ability of the pyrazole motif is noted to enhance the electrophilicity of the metal center, which is advantageous in certain catalytic cycles. researchgate.net

Pyrazole-metal complexes have demonstrated catalytic activity in a range of homogeneous reactions, including carbon–carbon coupling reactions, epoxidation, oxidation, hydrogenation/dehydrogenation, and other transformations. researchgate.net Specifically, they have been successfully employed as N-donor ligands for transition metals such as Pd, Fe, Co, Ru, Cu, and Ni in C-C coupling reactions. researchgate.net

Research has highlighted the emergence of pyrazolyl metal complexes as nitrogen-donor catalysts, particularly in carbon–carbon coupling reactions like Heck and Suzuki coupling. researchgate.netresearchgate.net For instance, palladium complexes bearing pyrazolyl-based ligands have been synthesized and evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions. rsc.org Studies have shown that modifying substituents on the pyrazole ring can fine-tune the electrophilic and steric properties of the metal complexes, thereby influencing their catalytic performance. rsc.org An increase in conversion in Suzuki-Miyaura coupling was observed for pre-catalysts when an electron-withdrawing substituent was present on the aryl halide substrate. rsc.org

Copper complexes with pyrazole-based ligands have been investigated for their catalytic properties in oxidation reactions. researchgate.netresearchgate.net For example, in situ generated complexes from pyrazole-based ligands and copper(II) salts have been utilized for the oxidation of catechol to o-quinone. mdpi.comresearchgate.net The catalytic activity in these oxidation reactions is influenced by the nature and concentration of the ligand, the counterion of the metal salt, and the solvent. researchgate.netmdpi.com

Cobalt complexes with pyrazole ligands have also shown catalytic activity, such as in the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov Studies involving these cobalt complexes have indicated that the species formed during the oxidation process contain a Co(III) site. nih.gov

Protic pyrazoles, which are N-unsubstituted pyrazoles, have been recognized as versatile ligands in homogeneous catalysis due to their proton-responsive nature. mdpi.comresearchgate.netnih.govnih.gov The NH group in protic pyrazole ligands can play a role in metal-ligand cooperation, influencing the catalytic transformation. mdpi.comresearchgate.netnih.gov

While the search results provide general information on pyrazole-metal complexes in homogeneous catalysis and mention the use of substituted pyrazoles, specific detailed research findings focusing solely on this compound as a ligand in homogeneous catalysis were not prominently featured. However, the synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles has been reported, indicating the potential for generating asymmetric imine ligands based on a this compound moiety, which could subsequently be used in metal complexes for catalytic applications. rsc.org

An example of a complex compound featuring a substituted pyrazole with potential catalytic applications is 1-[2-(di-tert-butylphosphanyl)phenyl]-3,5-diphenyl-1H-pyrazole. This compound, while not this compound itself, contains a pyrazole core with phenyl substituents and a phosphine group, and is noted for its potential in catalysis, particularly in transition metal complexes for cross-coupling reactions. cymitquimica.com

The development of pyrazole-based catalysts continues, with research exploring their application in various reactions and aiming for improved efficiency and sustainability. researchgate.netuab.catresearchgate.net

Data Table Example (Illustrative, based on general findings):

| Reaction Type | Metal | Ligand Type (Pyrazole-based) | Observed Activity / Notes | Source |

| C-C Coupling (Suzuki) | Pd | Substituted Pyrazolyl | Catalytic activity observed; influenced by substituents. rsc.org | rsc.org |

| Oxidation (Catechol) | Cu | Substituted Pyrazole | Catalytic activity observed; solvent dependent. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Oxidation (Cyclohexane) | Co | Pyrazole | Catalytic activity observed. nih.gov | nih.gov |

| Heck Reaction | Pd | Pyrazole-ether hybrid | Efficient catalyst activity shown. uab.cat | uab.cat |

| Transfer Hydrogenation | Mn | Pyrazole | Efficient catalytic system established. rsc.org | rsc.org |

Table 1. Examples of Homogeneous Catalysis Applications of Pyrazole-Metal Complexes.

Advanced Characterization Techniques for 4 Phenyl 1h Pyrazole Compounds

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure and properties of 4-Phenyl-1H-pyrazole. These techniques interact with the molecule in different ways, yielding complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. Both ¹H and ¹³C NMR provide crucial data for the characterization of this compound.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms present and their connectivity. The chemical shifts (δ), splitting patterns, and integration of signals are analyzed. For this compound, characteristic signals are expected for the protons on the pyrazole (B372694) ring and the protons on the phenyl ring. The chemical shifts are influenced by the electron-withdrawing or electron-donating nature of nearby groups.

¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule. The number of signals indicates the number of unique carbon environments. The chemical shifts in ¹³C NMR provide information about the hybridization and electronic environment of each carbon atom. For this compound, distinct signals are observed for the carbon atoms in the pyrazole and phenyl rings. Studies on substituted phenylpyrazoles show ¹³C NMR signals in the range of 107.74–161.22 ppm, depending on the substituents researchgate.net.

Research findings often present detailed NMR data, including chemical shifts (δ in ppm), multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet), coupling constants (J in Hz), and integration values. For instance, characterization of pyrazole derivatives frequently involves reporting these parameters in solvents like CDCl₃ or DMSO-d₆ rsc.orgrasayanjournal.co.inrsc.orgbeilstein-journals.orgmdpi.comnih.govrsc.org. Some studies also include advanced NMR techniques like 2D NMR (e.g., COSY, HMQC, HMBC) to further confirm structural assignments mdpi.commdpi.commdpi.comsemanticscholar.org.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the stretching and bending vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, characteristic absorption bands are expected for the C-H stretching vibrations in both aromatic and heterocyclic rings, C=C and C=N stretching vibrations within the rings, and N-H stretching vibrations of the pyrazole ring. Studies on related pyrazole compounds report IR bands in the range of 3049 cm⁻¹ (Ar-CH stretch), 1597 cm⁻¹ (C=N stretch), 1508 cm⁻¹ (C-N stretch), and 1215 cm⁻¹ (N-N stretch) ajol.info. Other studies show IR bands around 1596 cm⁻¹, 1507 cm⁻¹, and 1448 cm⁻¹ for substituted phenylpyrazoles rsc.org.

FT-IR spectra are typically presented as plots of transmittance or absorbance versus wavenumber (cm⁻¹). Detailed research findings often list the significant absorption peaks and their assignments to specific functional groups or vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, typically involving π electrons in conjugated systems. The technique measures the absorbance of UV or visible light as a function of wavelength. The resulting spectrum shows absorption maxima (λmax) at specific wavelengths, which are characteristic of the molecule's chromophores.

For this compound, the conjugated system involving the phenyl ring and the pyrazole ring leads to absorption in the UV region. The λmax values can provide information about the extent of conjugation and the presence of any substituents that affect the electronic structure. Studies on related pyrazole derivatives report UV spectra with λmax values in the UV region mdpi.commdpi.comresearchgate.net.

UV-Vis spectra are usually presented as plots of absorbance versus wavelength (nm). Research findings may report the λmax values and the corresponding molar absorptivity (ε) if quantitative analysis is performed.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions derived from the molecule. This technique is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides more accurate mass measurements, allowing for the determination of the exact elemental formula.

Upon ionization, this compound can yield a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation of the molecular ion can also occur, producing fragment ions whose m/z values provide structural information.

Research on pyrazole derivatives frequently utilizes MS and HRMS for characterization. For example, HRMS data is often reported as calculated and found m/z values for the molecular ion peak, confirming the elemental composition rsc.orgrasayanjournal.co.inbeilstein-journals.orgmdpi.comnih.govajol.info. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used in mass spectrometry for these types of compounds rsc.orgrasayanjournal.co.inbeilstein-journals.orgmdpi.comnih.govajol.inforsc.org.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure compound, typically carbon, hydrogen, and nitrogen. This data is compared to the theoretically calculated percentages based on the proposed molecular formula.

For this compound (C₉H₈N₂), the theoretical elemental composition can be calculated. Experimental elemental analysis is performed to confirm this composition and assess the purity of the synthesized compound. Research articles often report the calculated and found percentages of carbon, hydrogen, and nitrogen to support the structural assignment nih.govrsc.org.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density can be mapped, revealing the positions of the atoms and the bond lengths and angles.

For this compound, X-ray crystallography can provide definitive confirmation of its molecular structure, including the connectivity of atoms, the conformation of the phenyl and pyrazole rings, and the spatial relationship between them. It can also reveal how molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Studies have utilized X-ray crystallography to confirm the crystal structures of substituted pyrazoles, including those with phenyl substituents semanticscholar.orgrsc.orgiucr.orgiucr.orgscirp.orgresearchgate.net. This technique is particularly valuable for resolving ambiguities in structural assignments and understanding solid-state properties.

Here is a table summarizing some reported spectroscopic data for related phenylpyrazole compounds, illustrating the type of data obtained from these techniques:

| Compound | Technique | Solvent/Method | Key Data | Source |

| 1-phenyl-3-hydroxy-1H-pyrazole-4-carbaldehyde | ¹H NMR | CDCl₃ | δ 6.90 (s, 1H, Ar-H), 7.29–7.36 (m, 3H, Ar-H), 7.43 (t, 1H, Ar-H), 7.58 (t, 2H, Ar-H), 7.99 (d, 2H, Ar-H), 9.29 (s, 1H, pyrazolic CH), 9.65 (s, 1H, NH), 9.98 (s, 1H, CHO) | ajol.info |

| 1-phenyl-3-hydroxy-1H-pyrazole-4-carbaldehyde | IR | ATR | νmax 3129, 3049, 2887, 1661, 1597, 1508, 1215 cm⁻¹ | ajol.info |

| 1-phenyl-3-hydroxy-1H-pyrazole-4-carbaldehyde | HRMS | ESI+ | m/z: calcd for C₁₆H₁₃N₂O₂: 265.0972, found: 265.0976 [M+H]⁺ | ajol.info |

| 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | ¹H NMR | CDCl₃ | δ 7.95 (s, 1H), 7.91–7.88 (m, 2H), 7.76 (d, J = 8.0 Hz, 2H), 7.47 (t, J = 7.4 Hz, 2H), 7.30 (t, J = 7.4 Hz, 1H), 7.12 (t, J = 8.1 Hz, 2H), 6.72 (s, 1H) | rsc.org |

| 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | ¹³C NMR | CDCl₃ | δ 162.8 (d, J = 255 Hz), 152.0, 140.2, 129.5, 129.4(d, J = 3 Hz), 128.1, 127.5 (d, J = 8 Hz), 126.4, 119.0, 115.6 (d, J = 22 Hz), 104.8 | rsc.org |

| 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | IR | KBr | 1596, 1507, 1448, 754, 690 cm⁻¹ | rsc.org |

| 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | HRMS | ESI | m/z: calcd for C₁₅H₁₂FN₂ [M+H]⁺: 239.0979; found, 239.0980 | rsc.org |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | UV-Vis | MeOH | λmax 239 and 385 nm | mdpi.com |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | FT-IR | KBr | 3058, 1596, 1496, 1341 and 1230 cm⁻¹ | mdpi.com |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | HRMS | m/z = 365.4434 [M]⁺ | mdpi.com |

Hydrogen Bonding and π-Stacking Interactions

Hydrogen bonding and π-stacking interactions play significant roles in the solid-state architecture and supramolecular assembly of this compound compounds. These non-covalent forces influence crystal packing, solubility, melting points, and potentially biological activity.

Crystal structure analysis, typically performed using single-crystal X-ray diffraction, is a primary technique for identifying and characterizing these interactions. For instance, in the crystal structure of a 1-phenyl-1H-pyrazole-4-carbaldehyde derivative, a hydrogen bonding network involving the compound and water molecules was observed, enabling the formation of a 2D layer. ajol.info This layer was further supported by π···π stacking interactions between parallel molecules, with a centroid-to-centroid distance of 3.880(2) Å between pyrazole rings. ajol.info

Another study on a substituted 1-phenyl-1H-pyrazol-5(4H)-one derivative revealed weak C—H⋯O hydrogen bonds contributing to the formation of chains in the crystal lattice. scilit.com These chains were linked into a three-dimensional network by weak aromatic π–π stacking interactions, with centroid–centroid distances of 3.6123(10) and 3.6665(10) Å. scilit.com

In methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, strong O1–H…N2 hydrogen bonds were identified, linking molecules into chains. mdpi.com Weaker C2–H…O3 hydrogen bonds then connected these chains into centrosymmetric dimers. mdpi.com The phenyl and pyrazole rings in this compound were inclined at a dihedral angle of 60.83(5)°. mdpi.com

Studies on other pyrazole derivatives with phenyl substituents also highlight the prevalence of these interactions. For example, a compound with a phenyl ring attached to a pyrazole moiety exhibited aromatic π–π stacking with a shortest centroid–centroid separation of 3.5307(8) Å, linking molecular sheets into a three-dimensional network. iucr.org Bifurcated N—H⋯(N,O) and N—H⋯(O,O) hydrogen bonds were also observed in this structure, generating (100) sheets. iucr.org

In some cases, substituted phenyl rings on the pyrazole core can also participate in π-stacking. Methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate showed crystal packing stabilized by offset π-stacking between the planar benzoyl-substituted diazole moieties, with an approximate distance of 3.6 Å between the chlorobenzoyl and diazole rings. mdpi.com

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal behavior of this compound compounds, including melting points, crystallization events, and decomposition temperatures. These properties are vital for understanding a compound's stability, purity, and suitability for various applications, including pharmaceutical and energetic materials.

DSC measures the heat flow to a sample as a function of temperature, allowing for the detection of thermal transitions. For solid crystalline compounds, a sharp endothermic peak in a DSC curve typically corresponds to the melting point. For example, a study on annelated triazinylacetic acid ethyl esters with phenyl substituents, structurally related to phenylpyrazoles, reported melting points determined by DSC. mdpi.com The parent structure without a substituent on the phenyl moiety exhibited a melting temperature (Tpeak) at 175 °C. mdpi.com Substituents on the phenyl ring influenced the melting point; for instance, a para-methyl group resulted in the highest melting point (Tpeak = 206 °C) among the tested compounds. mdpi.com

TGA measures the change in mass of a sample as a function of temperature, providing information about thermal decomposition. The decomposition temperature (Tdec) is a key parameter, particularly for energetic materials. Polynitro-functionalized 4-phenyl-1H-pyrazoles have been investigated as heat-resistant explosives, and their thermal stability was assessed using DSC. rsc.orgresearchgate.net Many of these compounds demonstrated high thermal stability with decomposition temperatures above 250 °C, and some derivatives showed excellent stability with Tdec above 300 °C. rsc.orgresearchgate.net

DSC can also reveal other thermal events, such as polymorphism, which is the ability of a solid material to exist in more than one crystal structure. In the study of annelated triazinylacetic acid ethyl esters, one derivative with a meta-chloro substituent on the phenyl ring showed two endothermic effects in its DSC curve, suggesting interesting polymorphic behavior. mdpi.com

While specific DSC or TGA data for the parent this compound compound were not extensively detailed in the search results, studies on its derivatives clearly demonstrate the utility of these techniques in characterizing the thermal properties and stability of this class of compounds. The presence and position of substituents on the phenyl or pyrazole rings significantly influence the melting point and thermal decomposition pathways.

Representative Thermal Data for Related Phenylpyrazole Derivatives

Based on the search results, here is a table summarizing some thermal data points for related phenylpyrazole derivatives. Note that direct data for this compound itself was not found in detail within the scope of the search.

| Compound Description | Technique | Thermal Event | Temperature (°C) | Notes | Source |

| Annelated triazinylacetic acid ethyl ester (Parent) | DSC | Melting Point (Tpeak) | 175 | No substituent on phenyl ring | mdpi.com |

| Annelated triazinylacetic acid ethyl ester (para-CH3) | DSC | Melting Point (Tpeak) | 206 | Methyl group at para position on phenyl | mdpi.com |

| Polynitro-functionalized 4-phenyl-1H-pyrazoles | DSC | Decomposition (Tdec) | > 250 | Class of compounds, high stability | rsc.orgresearchgate.net |

| Specific derivatives from above class | DSC | Decomposition (Tdec) | > 300 | Excellent thermal stability | rsc.orgresearchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations provide crucial information about their optimized geometries, electronic distributions, and reactivity. Various basis sets, such as 6-31G(d), 6-311++G(d,p), and TZVP, are employed in these calculations to achieve varying levels of accuracy. bibliotekanauki.plresearchgate.netderpharmachemica.comresearchgate.netarkat-usa.orgresearchgate.netijbiotech.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's electronic stability and reactivity. derpharmachemica.comresearchgate.netnih.gov The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator; a smaller gap generally suggests higher chemical reactivity. derpharmachemica.comresearchgate.netnih.gov DFT calculations are commonly used to determine the energies and spatial distribution of these frontier orbitals for pyrazole derivatives. bibliotekanauki.plderpharmachemica.comresearchgate.netresearchgate.netnih.govmaterialsciencejournal.org The distribution of the electron cloud in the HOMO and LUMO can indicate regions within the molecule that are likely to participate in chemical reactions, such as electrophilic or nucleophilic attacks. derpharmachemica.comresearchgate.netbenchchem.com

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energy levels, several global chemical reactivity descriptors can be calculated. These descriptors, such as ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, and electrophilicity index, provide a quantitative understanding of a molecule's reactivity and stability. bibliotekanauki.plderpharmachemica.comresearchgate.netmaterialsciencejournal.org For example, a high electrophilicity index suggests that the molecule is a strong electrophile. bibliotekanauki.pl DFT calculations enable the estimation of these parameters, offering valuable predictions about how this compound might interact with other chemical species. bibliotekanauki.plderpharmachemica.comresearchgate.netmaterialsciencejournal.org

Charge Density Distribution (e.g., Mulliken Charges)

Analyzing the charge density distribution within a molecule helps identify areas that are prone to electrostatic interactions. Mulliken charges are a common method used in DFT calculations to assign partial charges to each atom, providing a picture of how electron density is distributed. materialsciencejournal.orgresearchgate.netjacsdirectory.com Studies on pyrazole derivatives have utilized Mulliken charge analysis to locate positive and negative potential sites, which are crucial for understanding intermolecular interactions and reactivity. derpharmachemica.commaterialsciencejournal.orgjacsdirectory.com This analysis can reveal, for instance, that nitrogen atoms in the pyrazole ring or specific carbon atoms might carry partial negative or positive charges, influencing how the molecule interacts with its environment or biological targets. derpharmachemica.commaterialsciencejournal.org

Spectroscopic Property Prediction (UV-Vis, IR)

DFT calculations can also be used to predict spectroscopic properties, such as UV-Vis and IR spectra. derpharmachemica.comresearchgate.netmaterialsciencejournal.org Theoretical predictions of vibrational frequencies (IR) can be compared with experimental IR spectra to confirm the presence of specific functional groups and validate the optimized molecular structure. derpharmachemica.comresearchgate.netmaterialsciencejournal.org Similarly, Time-Dependent DFT (TD-DFT) calculations can predict UV-Vis absorption energies and transitions, which can be correlated with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. researchgate.netmaterialsciencejournal.org These computational predictions are valuable for the characterization and identification of synthesized compounds. derpharmachemica.comresearchgate.netmaterialsciencejournal.org

Molecular Docking Simulations and Protein Interactions

Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a molecule (ligand) to a protein target and estimate the binding affinity. researchgate.netmdpi.comnih.govnih.gov For this compound and its derivatives, molecular docking studies are employed to explore their potential interactions with various proteins, which is essential in drug discovery and understanding biological activity. researchgate.netmdpi.comnih.govnih.govchemmethod.comresearchgate.netbohrium.comasianpubs.orgresearchgate.net

These simulations can predict binding energies and identify key amino acid residues in the protein's active site that interact with the ligand through various forces like hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.netmdpi.comnih.gov Studies have utilized molecular docking to assess the binding potential of pyrazole derivatives with enzymes such as DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2, cyclooxygenase, α-amylase, α-glucosidase, MAO A, EGFR, and FabH. researchgate.netresearchgate.netasianpubs.orgresearchgate.netresearchgate.netbenchchem.com The results from docking studies provide theoretical support for observed biological activities and guide the design of more potent and selective compounds. researchgate.netmdpi.comnih.govresearchgate.netasianpubs.orgresearchgate.net For instance, docking studies can reveal that specific substitutions on the this compound core can enhance binding affinity to a particular protein target. researchgate.netmdpi.com

Binding Affinity Prediction

Computational methods, including molecular docking and molecular dynamics simulations, are utilized to predict the binding affinity of this compound derivatives to various biological targets. These studies help in understanding how strongly a compound is likely to bind to a specific protein or enzyme, which is a crucial factor in drug discovery and development researchgate.netontosight.ai. For instance, molecular docking simulations employing software like AutoDock VINA can evaluate the binding affinity by calculating docking scores pjoes.com. These scores represent the estimated free energy of binding, with more negative values typically indicating stronger binding interactions pjoes.comlongdom.orgchemmethod.com. Studies on pyrazole derivatives have shown varying binding energies depending on the specific substitution patterns and the target protein pjoes.comlongdom.org.

Analysis of Molecular Interactions with Target Proteins (e.g., DNA Gyrase, Lanosterol 14α-demethylase, Carbonic Anhydrase, KEAP1-NRF2)

Computational studies have investigated the molecular interactions of pyrazole derivatives, including those with a phenyl substitution pattern, with several key biological targets.

DNA Gyrase: Molecular docking studies have been conducted to examine the interaction of pyrazole derivatives with bacterial DNA gyrase, an essential enzyme for bacterial replication pjoes.comicm.edu.plnih.govisca.me. These studies aim to understand the binding modes and key interactions within the active site of DNA gyrase, which can inform the design of potential antibacterial agents longdom.orgnih.gov. Interactions observed in these studies often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket longdom.orgnih.gov. For example, one study on a pyrazole derivative reported hydrogen bond interactions with residues like ARG136 and hydrophobic interactions with GLU50 in the DNA gyrase B enzyme rasayanjournal.co.in. Another study highlighted the role of the phenyl and pyrazole rings in forming hydrogen bonds with active site residues longdom.org.

Lanosterol 14α-demethylase (CYP51): This enzyme is a crucial target in antifungal therapy. Computational studies, including molecular docking, have explored the binding interactions of pyrazole derivatives with Lanosterol 14α-demethylase to assess their potential as antifungal agents pjoes.comicm.edu.pldergipark.org.trmdpi.com. These analyses help identify how the compounds orient themselves within the enzyme's active site and the types of interactions (e.g., hydrogen bonding, hydrophobic) that contribute to binding affinity pjoes.com.

Carbonic Anhydrase (CA): Pyrazole derivatives have been investigated computationally for their inhibitory effects on various human carbonic anhydrase isoforms acs.orgtandfonline.comresearchgate.netinnovareacademics.innih.gov. Molecular docking and interaction field analysis have been used to explain the selectivity of certain pyrazole compounds towards specific CA isoforms, such as CA IX and XII, over others like CA I and II nih.gov. These studies reveal that the substitution patterns on the pyrazole and phenyl rings can significantly influence the interactions with residues in the CA active site, affecting inhibitory potency and selectivity acs.orgtandfonline.comnih.gov.

KEAP1-NRF2: The KEAP1-NRF2 pathway is a key regulator of the antioxidant response. Computational studies, including molecular docking, have been performed to evaluate the interaction of pyrazole derivatives with KEAP1 as potential activators of the NRF2 pathway pjoes.comicm.edu.plresearchgate.netbibliotekanauki.plpcbiochemres.compcbiochemres.comresearchgate.net. These studies have identified hydrogen bonds and hydrophobic interactions with specific amino acid residues in the KEAP1 receptor as crucial for binding and potential therapeutic effects pcbiochemres.compcbiochemres.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity ijpsr.comtandfonline.comej-chem.org. These studies are valuable in predicting the activity of new compounds and guiding the design of derivatives with improved properties ijpsr.comtandfonline.com. QSAR studies on pyrazole derivatives have been conducted to correlate structural features with various biological activities, including antimicrobial and anticancer effects ijpsr.comtandfonline.combohrium.comekb.eg.

Elucidation of Structure-Function Correlations

QSAR studies involving pyrazole compounds aim to elucidate structure-function correlations by identifying molecular descriptors that significantly influence biological activity rasayanjournal.co.ininnovareacademics.inuni.lutandfonline.com. By analyzing the relationship between calculated molecular descriptors (e.g., surface area, volume, electronic properties) and observed biological activity, researchers can gain insights into which structural features are favorable or unfavorable for a particular effect ijpsr.comtandfonline.comej-chem.org. These correlations can help in understanding the mechanism of action and in designing new compounds with enhanced potency or selectivity ijpsr.comtandfonline.comekb.eg. For instance, QSAR models on pyrazole derivatives have indicated that certain substituents at specific positions on the pyrazole or attached phenyl rings can positively or negatively contribute to activity against targets like Aurora A kinase or exhibit antifungal properties ijpsr.comtandfonline.com.

Non-Linear Optical (NLO) Properties

Pyrazole derivatives, including phenyl-substituted ones, have been investigated for their Non-Linear Optical (NLO) properties tandfonline.comnih.govresearchgate.netresearchgate.net. NLO materials are important for applications in photonics and optoelectronics. Computational studies, often employing Density Functional Theory (DFT), are used to calculate and understand the NLO behavior of these compounds nih.govresearchgate.netacs.orgijeat.org.

Hyperpolarizability Calculations

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 139106 |

| DNA Gyrase | - |

| Lanosterol 14α-demethylase | - |

| Carbonic Anhydrase | - |

| KEAP1 | - |

| NRF2 | - |

Note: PubChem CIDs are typically assigned to chemical compounds, not proteins or enzymes. Therefore, CIDs for the target proteins are not applicable in this table.## Computational Insights into this compound: Structure, Interactions, and Properties

Computational chemistry provides powerful tools for exploring the characteristics and potential applications of chemical compounds like this compound. By employing techniques such as molecular docking, quantum chemical calculations, and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can gain a deeper understanding of its behavior at the molecular level, predict its interactions with biological targets, and evaluate its potential for various applications, including medicinal chemistry and materials science.

Computational Chemistry and Theoretical Studies of 4 Phenyl 1h Pyrazole

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that establish mathematical correlations between the chemical structure of a series of compounds and their measured biological activity ijpsr.comtandfonline.comej-chem.org. QSAR models are valuable tools for predicting the activity of new, untested compounds and guiding the rational design of derivatives with improved efficacy ijpsr.comtandfonline.com. QSAR studies on pyrazole derivatives have been applied to various biological activities, including antimicrobial and anticancer properties ijpsr.comtandfonline.combohrium.comekb.eg.

Elucidation of Structure-Function Correlations

A primary goal of QSAR studies involving pyrazole compounds is to elucidate structure-function correlations by identifying the molecular descriptors that significantly influence biological activity rasayanjournal.co.ininnovareacademics.inuni.lutandfonline.com. By analyzing the relationships between calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and experimental biological activity data, researchers can gain insights into which structural features promote or hinder a particular effect ijpsr.comtandfonline.comej-chem.org. These correlations are instrumental in understanding the underlying mechanisms of action and in designing new compounds with optimized potency, selectivity, or other desirable properties ijpsr.comtandfonline.comekb.eg. For example, QSAR models developed for pyrazole derivatives have suggested that the nature of substituents at specific positions on the pyrazole or attached phenyl rings can have a significant impact on their activity against targets like Aurora A kinase or their antifungal properties ijpsr.comtandfonline.com.

Non-Linear Optical (NLO) Properties

Pyrazole derivatives, including those substituted with a phenyl group, have attracted attention for their potential Non-Linear Optical (NLO) properties tandfonline.comnih.govresearchgate.netresearchgate.net. NLO materials are essential for advanced applications in photonics and optoelectronics. Computational studies, frequently employing Density Functional Theory (DFT), are utilized to calculate and understand the NLO behavior of these compounds nih.govresearchgate.netacs.orgijeat.org.

Biological and Pharmacological Research on 4 Phenyl 1h Pyrazole Derivatives

Therapeutic Applications and Potential Drug Development

Antimicrobial Activity

Pyrazole (B372694) derivatives have demonstrated considerable potential as antimicrobial agents, showing activity against various bacteria and fungi. The presence of the pyrazole nucleus contributes to their ability to interfere with microbial growth and survival. Studies have explored different substitutions on the pyrazole ring to optimize their antimicrobial efficacy. innovareacademics.inresearchgate.netbiointerfaceresearch.commdpi.comnih.govjapsonline.comacs.org

Antibacterial Properties

Research has highlighted the antibacterial potential of various 4-phenyl-1H-pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, some synthesized pyrazolopyridines derived from a phenyl pyrazol-5(4H)-one exhibited notable activity against Escherichia coli, Enterobacter cloacae, and Serratia species. innovareacademics.in Another study on thiazole-substituted pyrazole derivatives also indicated promising antibacterial potency. innovareacademics.in

Specific examples of active compounds include N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives. One such compound, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, demonstrated effectiveness against Staphylococcus aureus (including methicillin-sensitive and methicillin-resistant strains) and Staphylococcus epidermidis with low MIC values. researchgate.net Other synthesized 4-formyl pyrazole derivatives have also shown good to excellent efficacy against pathogenic bacteria, sometimes comparable to standard antibiotics like ampicillin. chemmethod.com A series of 3,4-disubstituted pyrazole derivatives showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with certain compounds being highly sensitive against selected microbes. researchgate.net

Further studies on pyrazole-4-carbaldehyde derivatives and pyrazolyl-thiazole derivatives have also reported good antibacterial activity against strains like S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. japsonline.combohrium.com Some pyrazole carboxamide derivatives displayed a greater inhibitory effect on Gram-positive bacteria compared to Gram-negative ones. japsonline.com

Antifungal Properties

In addition to antibacterial effects, this compound derivatives have also exhibited antifungal activities. Studies have shown their inhibitory effects on the growth of various fungal species, including Candida albicans and Aspergillus niger. researchgate.netbiointerfaceresearch.comjapsonline.combohrium.com

Research on coumarin-containing pyrazole derivatives demonstrated respectable activity against fungal species such as Aspergillus niger, Aspergillus flavus, and Candida Albicans. sciensage.info Certain pyrazole-4-carboxamide derivatives have also shown potent activity against fungal strains. japsonline.com Against A. niger, all synthesized pyrazolyl-thiazole derivatives in one study showed good antifungal activity. bohrium.com

Anti-biofilm Activity